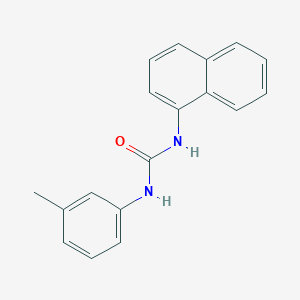

1-(Naphthalen-1-yl)-3-(m-tolyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

13256-81-0 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

1-(3-methylphenyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21) |

InChI Key |

GBNNRDPSNNKGFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |

solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1 Naphthalen 1 Yl 3 M Tolyl Urea and Its Analogues

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In 1-(naphthalen-1-yl)-3-(m-tolyl)urea, the key functional groups—the urea (B33335) moiety (-NH-CO-NH-), the naphthalene (B1677914) ring, and the tolyl group—give rise to characteristic absorption bands.

The urea group is particularly informative. The N-H stretching vibrations typically appear as a strong band in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, known as the "Amide I" band, is one of the most intense and characteristic peaks in the spectrum, generally observed between 1630 and 1680 cm⁻¹. researchgate.net The N-H bending vibration ("Amide II" band) and C-N stretching vibrations also provide crucial structural information, appearing in the 1500-1600 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively. researchgate.netcapes.gov.br

The aromatic C-H stretching vibrations from both the naphthalene and tolyl rings are expected above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ range. The presence of the methyl group on the tolyl ring will show characteristic C-H bending vibrations around 1375-1450 cm⁻¹. The substitution patterns on the aromatic rings also influence the positions of C-H out-of-plane bending bands in the lower frequency region (650-900 cm⁻¹), providing further structural confirmation. Studies on similar urea derivatives confirm that these vibrational frequencies are sensitive to the molecular environment and hydrogen bonding. ureaknowhow.commdpi.com

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Urea (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Urea (C=O) | Stretching (Amide I) | 1630 - 1680 |

| Urea (N-H) | Bending (Amide II) | 1500 - 1600 |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |

| Urea (C-N) | Stretching | 1400 - 1450 |

| Tolyl (CH₃) | Bending | 1375 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each type of proton. The protons of the urea (-NH-) group are expected to appear as two separate singlets in the downfield region, typically between δ 8.0 and 10.0 ppm, due to their attachment to electronegative nitrogen atoms and participation in hydrogen bonding. The seven protons of the naphthalene ring and the four protons of the tolyl ring will resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the assignment to their precise positions on the rings. The methyl (CH₃) protons of the m-tolyl group would appear as a sharp singlet in the upfield region, around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal corresponds to the carbonyl (C=O) carbon of the urea group, typically found around δ 150-160 ppm. The aromatic carbons of the naphthalene and tolyl rings would generate a series of signals between δ 110 and 140 ppm. The number of distinct signals would confirm the asymmetry of the molecule. The carbon of the tolyl's methyl group (CH₃) would be the most upfield signal, resonating at approximately δ 20-25 ppm. The complete assignment of these signals can be achieved using two-dimensional NMR techniques like COSY, HSQC, and HMBC. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Urea | ¹H (N-H) | 8.0 - 10.0 |

| Aromatic | ¹H (Naphthyl, Tolyl) | 7.0 - 8.5 |

| Tolyl | ¹H (CH₃) | 2.3 - 2.5 |

| Urea | ¹³C (C=O) | 150 - 160 |

| Aromatic | ¹³C (Naphthyl, Tolyl) | 110 - 140 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₈H₁₆N₂O.

Molecular Weight Determination: The calculated monoisotopic mass of this compound is approximately 276.126 Da. uni.lu In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as a protonated molecule [M+H]⁺ at m/z 277.134. uni.lu Other adducts, such as with sodium [M+Na]⁺ (m/z 299.115) or potassium [M+K]⁺, might also be observed. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision. researchgate.net

Fragmentation Analysis: Under harder ionization conditions or tandem mass spectrometry (MS/MS), the molecular ion undergoes fragmentation. The fragmentation of diaryl ureas is well-characterized. Common fragmentation pathways for this compound would likely involve cleavage of the C-N bonds of the urea linkage. This can lead to the formation of several key fragment ions:

Naphthalen-1-yl isocyanate ion or its fragments.

m-tolyl isocyanate ion or its fragments.

Naphthalen-1-amine ion (m/z 143).

m-toluidine (B57737) ion (m/z 107).

Further fragmentation of the naphthalene ring system can also occur, leading to characteristic losses. researchgate.netresearchgate.net

Analysis of these fragment ions helps to piece together the structure of the parent molecule, confirming the identity of the two different aryl substituents attached to the urea core.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₈H₁₆N₂O | 276.1 |

| Protonated Molecule [M+H]⁺ | C₁₈H₁₇N₂O⁺ | 277.1 |

| Sodium Adduct [M+Na]⁺ | C₁₈H₁₆N₂ONa⁺ | 299.1 |

| Naphthalen-1-amine fragment | C₁₀H₉N⁺ | 143.1 |

X-ray Crystallography of Urea/Thiourea (B124793) Derivatives with Naphthalene and Tolyl Moieties

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation and intermolecular interactions. While the specific crystal structure of this compound is not widely published, analysis of closely related diaryl urea and thiourea derivatives containing naphthalene and tolyl groups reveals key structural features. rsc.orgresearchgate.netresearchgate.net

The conformation of diaryl ureas is largely defined by the torsion angles around the C-N bonds of the urea bridge. Typically, these molecules adopt a trans-cis or trans-trans conformation. In many crystal structures of N,N'-diaryl ureas, the molecule is not planar. researchgate.net There are significant dihedral angles between the plane of the central urea unit and the planes of the two aromatic rings (naphthalene and tolyl). For instance, in similar structures, the dihedral angle between a phenyl ring and the urea group can be around 50°. researchgate.net These twists are a result of minimizing steric hindrance between the bulky aryl groups and the urea hydrogens. For this compound, a substantial twist is expected, particularly for the bulky naphthalene group.

A defining feature of urea derivatives in the solid state is their extensive network of hydrogen bonds. mdpi.comnih.gov The urea moiety acts as both a hydrogen bond donor (the two N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). In the crystal lattice of diaryl ureas, molecules typically form one-dimensional chains or tapes via N-H···O=C hydrogen bonds. researchgate.net Each urea group can engage in hydrogen bonding with two neighboring molecules, creating a robust, repeating pattern. In addition to the primary N-H···O interactions, weaker C-H···O and C-H···π interactions involving the aromatic rings can also play a role in stabilizing the crystal structure. In thiourea analogues, similar N-H···S hydrogen bonds are observed, which are generally weaker than their oxygen counterparts. nih.gov

Table 4: Summary of Common Crystallographic Features in Naphthalene-Tolyl-Urea Analogues

| Feature | Description |

|---|---|

| Conformation | Typically non-planar with significant torsion angles between the urea plane and the aromatic rings. |

| Hydrogen Bonding | Formation of 1D chains or tapes through intermolecular N-H···O=C hydrogen bonds. |

| π–π Stacking | Interactions between the naphthalene and/or tolyl rings of adjacent molecules or chains. |

| Supramolecular Motif | Layered or 3D networks built from hydrogen-bonded chains, stabilized by van der Waals and π-interactions. |

Advanced Computational Chemistry and Theoretical Modeling of 1 Naphthalen 1 Yl 3 M Tolyl Urea

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry, electronic properties, and spectroscopic parameters of 1-(naphthalen-1-yl)-3-(m-tolyl)urea.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds connecting the naphthalene (B1677914), urea (B33335), and m-tolyl groups, multiple stable conformations may exist.

Table 1: Illustrative Optimized Geometrical Parameters for a Urea Derivative Core (Based on related studies) This table presents typical bond lengths and angles that would be calculated for the urea core of the title compound through DFT optimization, based on findings for analogous molecules.

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C=O | ~1.25 Å |

| C-N (Naphthyl side) | ~1.38 Å | |

| C-N (Tolyl side) | ~1.37 Å | |

| Bond Angle | N-C-N | ~117° |

| O=C-N (Naphthyl side) | ~121° | |

| O=C-N (Tolyl side) | ~122° | |

| Dihedral Angle | C-N-C-N | ~180° (for a planar trans conformation) |

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org

For this compound, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The HOMO is expected to be localized primarily on the electron-rich naphthalene ring system and the urea linkage, indicating these are the most probable sites for electrophilic attack.

LUMO: The LUMO is likely distributed across the aromatic rings and the carbonyl group of the urea moiety, suggesting these areas are susceptible to nucleophilic attack.

A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be easily excited. wikipedia.org This energy gap is also instrumental in understanding the electronic absorption spectra of the compound, as it corresponds to the lowest energy electronic transition. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) This table shows representative energy values that would be obtained for the title compound from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV |

DFT calculations can accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This calculated spectrum is then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. For example, the characteristic C=O stretching frequency of the urea group, and the N-H stretching and bending vibrations, can be precisely identified.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be computed. These predictions, when correlated with experimental NMR data, provide unambiguous assignment of signals to specific protons and carbon atoms within the naphthalene and m-tolyl rings, as well as the urea core. researchgate.net Such correlations are vital for verifying the successful synthesis and purity of the compound. researchgate.net

To gain a deeper understanding of chemical reactivity, DFT provides reactivity descriptors. The Fukui function is a key descriptor that indicates the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.net By analyzing the Fukui indices, one can pinpoint the most reactive atoms.

The Molecular Electrostatic Potential (MEP) surface is another powerful visualization tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, typically around the carbonyl oxygen and the π-systems of the aromatic rings, are electron-rich and represent likely sites for electrophilic attack. ijopaar.com

Positive Regions (Blue): These areas, usually found around the hydrogen atoms of the N-H groups, are electron-poor and are susceptible to nucleophilic attack. ijopaar.com

For this compound, the MEP surface would highlight the carbonyl oxygen as a strong negative potential site and the amide protons as key positive potential sites, indicating their importance in intermolecular interactions like hydrogen bonding. ijopaar.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a large biological macromolecule, typically a protein (receptor). researchgate.net

Even without a specific known biological target, molecular docking can be used to screen this compound against a panel of hypothetical or known protein receptors to explore its potential as a bioactive agent. The process involves:

Preparation of Ligand and Receptor: The 3D structure of the ligand is the optimized geometry obtained from DFT calculations. The receptor structure is typically obtained from a protein database.

Docking Simulation: A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions.

For this compound, docking studies would likely predict that the urea moiety acts as a crucial interaction hub, forming hydrogen bonds with amino acid residues in the receptor's active site via its N-H donors and C=O acceptor. The naphthalene and m-tolyl groups would likely engage in hydrophobic and π-stacking interactions. ijopaar.com The results, including the predicted binding affinity and the specific interactions, can guide the design of new derivatives with improved potency and selectivity for a given biological target.

Analysis of Key Intermolecular Interactions in Predicted Complexes

To understand the potential biological activity of this compound, it is crucial to analyze the intermolecular interactions it could form within a hypothetical protein binding pocket. The urea functionality is a key player, capable of acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). mdpi.com These interactions are fundamental in the binding of many urea-based drugs. frontiersin.org

Computational docking simulations against a hypothetical receptor active site would reveal the preferred binding pose and the network of interactions stabilizing the complex. The key interactions for this compound can be categorized as:

Hydrogen Bonding: The two N-H protons of the urea group can form strong hydrogen bonds with acceptor residues like aspartate, glutamate (B1630785), or the backbone carbonyls of the protein. The urea oxygen can likewise accept a hydrogen bond from donor residues such as serine, threonine, or lysine.

π-π Stacking: The electron-rich naphthalene and tolyl aromatic rings are capable of forming π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions are critical for anchoring the molecule within a hydrophobic pocket.

Hydrophobic Interactions: The methyl group on the tolyl ring and the hydrophobic surfaces of the naphthalene ring can engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine. researchgate.net

NH-π Interactions: A favorable interaction can occur where one of the N-H bonds of the urea is oriented perpendicularly towards an aromatic ring of a protein residue. nih.govnih.gov

A summary of these potential interactions, which would be quantified through computational analysis, is presented below.

Table 1: Hypothetical Intermolecular Interactions for this compound in a Predicted Protein Complex

| Interaction Type | Moiety on Ligand | Potential Interacting Residue(s) | Estimated Contribution |

| Hydrogen Bond (Donor) | Urea N-H | Asp, Glu, Main-chain C=O | High |

| Hydrogen Bond (Acceptor) | Urea C=O | Ser, Thr, Lys, Arg | High |

| π-π Stacking | Naphthalene Ring | Phe, Tyr, Trp | Medium |

| π-π Stacking | Tolyl Ring | Phe, Tyr, Trp | Medium-Low |

| Hydrophobic | m-Tolyl Methyl Group | Ala, Val, Leu, Ile | Medium |

| NH-π Interaction | Urea N-H / Aromatic Ring | Phe, Tyr, Trp | Medium |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of analogues of this compound, a QSAR study could be performed to guide the design of new derivatives with potentially enhanced activity. nih.gov This requires a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values). nih.gov

Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extends this by considering the 3D properties of the molecules. eurekaselect.comingentaconnect.com These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov This provides a visual roadmap for designing more potent compounds. nih.gov

Pharmacophore-Based Design and Analysis

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. For this compound, a hypothetical pharmacophore model can be constructed based on its key chemical features. Such a model would be invaluable for virtual screening of large chemical databases to identify novel, structurally diverse compounds with a similar interaction profile. nih.gov

The primary features of a pharmacophore derived from this compound would likely include:

One Hydrogen Bond Acceptor (HBA) from the urea carbonyl oxygen.

Two Hydrogen Bond Donors (HBD) from the urea N-H groups.

Two Aromatic/Hydrophobic (HY/AR) features corresponding to the naphthalene and tolyl rings.

This model could be refined using a set of known active and inactive urea-based compounds to improve its predictive power. researchgate.net

Table 2: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Accepts H-bond from protein |

| Hydrogen Bond Donor (HBD) 1 | N-H (adjacent to naphthalene) | Donates H-bond to protein |

| Hydrogen Bond Donor (HBD) 2 | N-H (adjacent to tolyl) | Donates H-bond to protein |

| Aromatic/Hydrophobic (AR/HY) 1 | Naphthalene Ring System | π-stacking, hydrophobic pocket occupancy |

| Aromatic/Hydrophobic (AR/HY) 2 | Tolyl Ring | π-stacking, hydrophobic pocket occupancy |

Development of Predictive Models for Hypothetical Biological Activities

Building on QSAR and pharmacophore models, it is possible to develop robust predictive models for the biological activities of novel, yet-to-be-synthesized derivatives. researchgate.net By generating a virtual library of compounds based on the this compound scaffold and applying the derived QSAR equation, one can estimate their activity before committing resources to their synthesis. youtube.com

For instance, a hypothetical QSAR model might take the form: pIC₅₀ = c₀ + c₁(LogP) + c₂(Molecular_Surface_Area) + c₃*(H-Bond_Donors) + ...

This allows for the rapid in silico screening of thousands of potential derivatives. The most promising candidates, predicted to have high activity, can then be prioritized for synthesis and biological evaluation. mdpi.com

Table 3: Example of a Predictive Model Applied to Hypothetical Derivatives

| Compound ID | Modification on Parent Structure | Predicted pIC₅₀ (Hypothetical) | Rationale for Change |

| VIRT-001 | Add -Cl to Naphthalene ring | 7.2 | Increased hydrophobicity |

| VIRT-002 | Replace m-tolyl with p-tolyl | 6.8 | Altered steric and electronic profile |

| VIRT-003 | Add -OH to tolyl ring | 6.5 | Added H-bond donor, increased polarity |

| VIRT-004 | Replace Naphthalene with Quinoline | 7.5 | Added H-bond acceptor, altered electronics |

| VIRT-005 | Methylate urea nitrogen | 5.1 | Loss of a key H-bond donor |

Molecular Dynamics Simulations to Explore Conformational Landscape and Stability

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of a molecule over time. nih.gov For this compound, an MD simulation of the ligand-protein complex can reveal crucial information about its conformational landscape and the stability of its binding mode. mdpi.com

An MD simulation, typically run for hundreds of nanoseconds, would allow researchers to:

Assess the flexibility of the ligand within the binding site.

Analyze the stability of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time. uzh.ch

Observe conformational changes in both the ligand and the protein upon binding.

Evaluate the role of water molecules in mediating or competing with ligand-protein interactions. njit.edu

The results can confirm whether the initial docked pose is stable or if the ligand adopts different, more favorable conformations. This provides a more realistic and dynamic picture of the binding event than static docking models alone. nih.gov

Table 4: Objectives and Expected Outcomes of a Molecular Dynamics Simulation

| Simulation Objective | Key Metric to Analyze | Expected Outcome/Insight |

| Assess Ligand Flexibility | Root Mean Square Deviation (RMSD) of the ligand | Low RMSD indicates a stable binding pose. High RMSD suggests conformational flexibility. |

| Evaluate Binding Stability | Root Mean Square Fluctuation (RMSF) of protein residues | Identify which parts of the binding site are most affected by the ligand's presence. |

| Quantify Key Interactions | Hydrogen bond analysis (distance, angle vs. time) | Determine the persistence and strength of crucial hydrogen bonds throughout the simulation. |

| Understand Conformational Space | Analysis of dihedral angles of rotatable bonds | Reveal the preferred conformations of the ligand when bound to the target. |

| Role of Solvent | Radial distribution function of water around the ligand | Show how water molecules are organized at the binding interface and if they mediate interactions. |

Structure Activity Relationship Sar Studies of 1 Naphthalen 1 Yl 3 M Tolyl Urea Analogues

Impact of Naphthalene (B1677914) Ring Substitutions on Theoretical Activity Profile

The naphthalene moiety is a key structural feature of 1-(naphthalen-1-yl)-3-(m-tolyl)urea, and substitutions on this ring system can significantly modulate the compound's theoretical activity profile. The position and nature of these substituents can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which are critical determinants of biological activity.

Research on related naphthalene derivatives has shown that the introduction of various functional groups can lead to a wide range of biological responses. annalsofrscb.ro For instance, in a series of substituted naphthalen-1-yl-acetic acid hydrazides, it was found that the presence of electron-withdrawing groups like o-bromo and electron-donating groups such as methoxy (B1213986) and hydroxy substituents on the aromatic ring system were crucial for their antimicrobial activity. nih.gov Quantitative structure-activity relationship (QSAR) investigations on these compounds revealed the importance of the partition coefficient (log P) and the energy of the highest occupied molecular orbital (HOMO) in describing their antimicrobial efficacy. nih.gov

While specific QSAR studies on this compound analogues with a wide range of naphthalene substitutions are not extensively documented in the public domain, we can construct a theoretical activity profile based on the principles established for similar compounds. The following interactive data table illustrates a hypothetical SAR for substitutions on the naphthalene ring, where predicted activity is influenced by the electronic and hydrophobic properties of the substituents.

| Substituent (R) on Naphthalene Ring | Position | Electronic Effect | LogP Contribution | Predicted Theoretical Activity Profile |

|---|---|---|---|---|

| -H | - | Neutral | 0.00 | Baseline |

| -Cl | 4 | Electron-withdrawing | +0.71 | Potentially Increased |

| -OCH3 | 4 | Electron-donating | -0.02 | Potentially Increased |

| -NO2 | 4 | Strongly Electron-withdrawing | -0.28 | Potentially Decreased due to high polarity |

| -CH3 | 4 | Electron-donating | +0.56 | Potentially Increased |

This table presents a hypothetical structure-activity relationship for substitutions on the naphthalene ring of this compound analogues. The predicted theoretical activity profile is based on general principles of medicinal chemistry, where moderate lipophilicity and specific electronic properties can enhance biological activity.

Role of m-Tolyl Moiety and its Substituent Effects on Molecular Interactions

In diaryl urea (B33335) derivatives, the aromatic rings are known to engage in key nonbonded π-interactions within hydrophobic pockets of target proteins. mdpi.com The substitution pattern on these rings is critical. For instance, in a study of diaryl urea derivatives as B-RAF inhibitors, the size, degree of branching, and aromaticity of the substituents were found to affect the inhibitory activity. nih.gov

Substituent effects on a tolyl or phenyl ring can modulate the hydrogen-bonding ability of the urea's N-H protons. Electron-withdrawing groups on the aryl ring can increase the acidity of the N-H protons, potentially leading to stronger hydrogen bonds with a biological target. nih.gov Conversely, electron-donating groups can decrease this acidity. The meta-position of the methyl group in the m-tolyl moiety provides a specific steric and electronic environment that can be crucial for fitting into a binding pocket.

The following interactive data table illustrates the potential impact of substituents on the m-tolyl moiety on molecular interactions, based on established principles from related diaryl urea systems.

| Substituent (R') on m-Tolyl Ring | Position | Electronic Effect | Steric Effect | Predicted Impact on Molecular Interactions |

|---|---|---|---|---|

| -CH3 | meta | Electron-donating | Moderate | Baseline |

| -CF3 | meta | Strongly Electron-withdrawing | Larger | Enhanced H-bond donation from urea N-H |

| -Cl | para to -CH3 | Electron-withdrawing | Similar to -CH3 | Increased H-bond strength, potential for halogen bonding |

| -OCH3 | para to -CH3 | Electron-donating | Moderate | Decreased H-bond donation, potential for H-bond acceptance |

| -H | - | Neutral | Smaller | Altered steric fit in binding pocket |

This table provides a hypothetical analysis of how substituents on the m-tolyl moiety of this compound analogues could influence molecular interactions. The predictions are derived from general principles of substituent effects on aryl ureas.

Influence of Urea Linkage Modifications (e.g., to Thiourea) on Interaction Mechanisms

Modification of the urea linkage to a thiourea (B124793) is a common strategy in medicinal chemistry to alter a compound's physicochemical properties and interaction mechanisms. acs.org The replacement of the oxygen atom with a sulfur atom leads to significant changes in electronic distribution, hydrogen bonding capabilities, and conformational preferences.

Thioureas are generally considered to be stronger hydrogen-bond donors than their urea counterparts. frontiersin.org This is attributed to the lower electronegativity of sulfur compared to oxygen, which, counterintuitively, leads to a more positive charge on the adjacent nitrogen atoms. nih.gov However, the geometry of the hydrogen bonds formed by ureas and thioureas differs. Ureas tend to form linear hydrogen-bonded chains, while thioureas often form zigzag patterns due to the different electrostatic potential around the sulfur atom.

The increased acidity of the thiourea protons can lead to stronger interactions with hydrogen bond acceptors on a biological target. nih.govrsc.org This enhanced binding affinity has been observed in various studies comparing urea and thiourea-based receptors for anions. frontiersin.orgresearchgate.net In the context of this compound, replacing the urea with a thiourea to form 1-(naphthalen-1-yl)-3-(m-tolyl)thiourea would be expected to alter its binding mode and potentially its biological activity.

The following table summarizes the key differences in interaction mechanisms between a urea and a thiourea linkage.

| Property | Urea Linkage (-NH-CO-NH-) | Thiourea Linkage (-NH-CS-NH-) | Impact on Interaction Mechanism |

|---|---|---|---|

| H-bond Donor Strength | Moderate | Stronger | Thiourea can form stronger hydrogen bonds with receptor sites. frontiersin.org |

| H-bond Geometry | Linear approach of N-H to C=O | Oblique approach of N-H to C=S | Alters the overall geometry of the ligand-receptor complex. |

| Acidity of N-H protons | Less acidic | More acidic | Thiourea is more likely to be deprotonated in certain environments. rsc.org |

| Conformational Preference | Favors planar conformations | Can adopt more twisted conformations | Affects the ability to fit into specific binding pockets. |

Correlation of Electronic and Steric Parameters with Predicted Biological Relevance

Quantitative structure-activity relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activity. nih.gov For diaryl urea derivatives like this compound, electronic and steric parameters are key descriptors in QSAR models. nih.govresearchgate.net

Steric parameters , such as Taft's steric factor (Es) or molar refractivity (MR), quantify the size and shape of substituents. These parameters are crucial for determining how well a molecule fits into the binding site of a biological target. slideshare.net

A hypothetical Hansch-type analysis for a series of this compound analogues could be represented by an equation like:

log(1/C) = k₁ * logP + k₂ * σ + k₃ * Es + constant

Where:

log(1/C) is the biological activity.

logP is the logarithm of the partition coefficient (a measure of lipophilicity).

σ is the Hammett constant.

Es is Taft's steric parameter.

k₁, k₂, and k₃ are coefficients determined by regression analysis.

The following interactive data table provides a hypothetical set of parameters for a series of analogues and their predicted biological relevance, illustrating the principles of a QSAR study.

| Analogue (Substitution on m-tolyl ring) | logP | Hammett Constant (σ) | Taft's Steric Factor (Es) | Predicted Biological Relevance (log(1/C)) |

|---|---|---|---|---|

| -H | 4.50 | 0.00 | 0.00 | 5.00 |

| -F (para) | 4.64 | +0.06 | -0.46 | 5.25 |

| -Cl (para) | 5.21 | +0.23 | -0.97 | 5.60 |

| -CH3 (para) | 5.06 | -0.17 | -1.24 | 5.45 |

| -NO2 (para) | 4.22 | +0.78 | -2.52 | 4.80 |

This table presents a hypothetical QSAR analysis for 1-(naphthalen-1-yl)-3-(substituted-phenyl)urea analogues. The predicted biological relevance is calculated based on a hypothetical linear combination of the electronic, steric, and lipophilicity parameters. The values are for illustrative purposes to demonstrate the correlation between these parameters and biological activity.

Future Research Directions and Emerging Paradigms in Urea Chemistry

Development of Novel Synthetic Strategies for Urea (B33335) Scaffolds with Enhanced Selectivity

The synthesis of urea derivatives has been a subject of intense research, driven by the prevalence of this moiety in pharmaceuticals and functional materials. nih.gov While traditional methods for urea synthesis, often involving hazardous reagents like phosgene (B1210022), are well-established, the future of urea chemistry lies in the development of safer, more efficient, and highly selective synthetic strategies. nih.govacs.org

Recent advancements have focused on overcoming the limitations of classical methods, such as the use of toxic starting materials and the generation of stoichiometric byproducts. nih.gov Modern approaches are increasingly geared towards sustainability and atom economy. For instance, the electrochemical synthesis of urea derivatives directly from carbon dioxide and primary amines in ionic liquids, triggered by oxygen electroreduction, represents a green and highly selective alternative. nih.gov This method operates under mild conditions and avoids the need for harsh reagents. nih.gov

Furthermore, the demand for enantiomerically pure chiral ureas, which are crucial as organocatalysts and in chiral drug development, has spurred the development of asymmetric synthetic methods. nih.govbeilstein-journals.org Research in this area includes the use of chiral auxiliaries and catalysts to control the stereochemical outcome of urea formation. For example, chiral ureas incorporating glycosyl and diphenylphosphinyl scaffolds have been synthesized and shown to be effective organocatalysts in asymmetric reactions like the Morita-Baylis-Hillman reaction, achieving high enantiomeric excess. nih.gov The development of such catalyst-controlled stereoselective syntheses is a key area of ongoing research. researchgate.net

Future efforts will likely concentrate on expanding the substrate scope of these novel methods and further enhancing their selectivity. The use of flow chemistry and microwave-assisted synthesis is also expected to play a significant role in accelerating reaction times and improving yields of monosubstituted ureas and other derivatives. researchgate.net

Integration of Advanced Computational Methods for De Novo Design and Optimization

The integration of computational chemistry has revolutionized the process of drug discovery and materials design, and its impact on urea chemistry is profound. Advanced computational methods are increasingly being employed for the de novo design and optimization of urea-based compounds, enabling the prediction of their properties and interactions with biological targets or other molecules with remarkable accuracy.

Computational tools, ranging from molecular docking and molecular dynamics simulations to quantum mechanics calculations, are instrumental in designing urea-based inhibitors for various enzymes. nih.govresearchgate.netnih.gov For instance, computational techniques have been successfully used to design novel cyclic urea inhibitors of the HIV aspartic protease, where the predicted binding affinities correlated well with experimental inhibition constants. nih.gov Similarly, in silico studies have guided the design of highly active N-tosyl urea catalysts for addition reactions to epoxides, identifying catalysts that are significantly more effective than traditional ureas and thioureas. nih.gov

Density Functional Theory (DFT) calculations are also proving to be invaluable in understanding and predicting the catalytic activity of novel materials for urea synthesis. rsc.org For example, DFT has been used to screen homonuclear dual-atom catalysts anchored on graphitic carbon nitride for the electrochemical synthesis of urea from carbon oxide and nitrous oxide, identifying promising candidates with high activity and selectivity. rsc.org This computational pre-screening significantly narrows down the experimental search space, saving time and resources.

The future of computational design in urea chemistry will likely involve the increasing use of machine learning and artificial intelligence. researchgate.net These approaches can analyze vast datasets to identify structure-activity relationships and predict the properties of novel urea scaffolds with even greater speed and accuracy, accelerating the discovery of new catalysts, drugs, and materials. rsc.org

Exploration of Poly-Urea and Supramolecular Structures in Advanced Materials Science

The ability of the urea group to form strong, directional hydrogen bonds makes it an exceptional building block for the construction of polymers and supramolecular assemblies with unique and tunable properties. The exploration of poly-urea and supramolecular structures is a rapidly expanding field in advanced materials science, with applications ranging from self-healing materials to additive manufacturing.

Poly-urea materials are known for their excellent mechanical properties, including high tensile strength and durability. bohrium.com These properties make them attractive for a variety of applications, including coatings and elastomers. bohrium.com In the realm of additive manufacturing (3D printing), polyureas are particularly promising due to their rapid, catalyst-free curing at room temperature. google.com Researchers are developing polyurea vitrimers for fused deposition modeling that exhibit heat-driven malleability, leading to 3D printed objects with improved interlayer adhesion and isotropic mechanical properties. acs.org These materials can also be fully recycled and possess self-healing capabilities. acs.org3dprint.com

Supramolecular structures based on urea moieties are at the forefront of smart materials development. The reversible nature of the hydrogen bonds in urea-based supramolecular networks allows for properties like self-healing and stimuli-responsiveness. nih.govplasticsengineering.orgresearchgate.netresearchgate.net For example, supramolecular polymer networks based on the strong and reversible hydrogen bonding of ureido-pyrimidinone (UPy) units exhibit remarkable self-healing properties at room temperature. researchgate.netresearchgate.net

Furthermore, supramolecular hydrogels formed from urea-containing polymers are being extensively investigated for biomedical applications. rsc.orgnih.govtue.nlresearchgate.net These hydrogels can be designed to be injectable and self-healing, making them ideal for drug delivery and tissue engineering. tue.nlnih.gov The mechanical properties and gel-sol transition temperatures of these hydrogels can be tuned by modifying the chemical structure of the polymer backbone, for instance, by varying the hydrophobicity of the diisocyanate components used in their synthesis. rsc.org The urea-urease reaction is also being explored as a method to control the pH-dependent formation and properties of these hydrogels. nih.gov

Interdisciplinary Approaches in Chemical Biology and Material Science for Urea-Based Systems

The unique properties of the urea scaffold have positioned it at the interface of several scientific disciplines, fostering interdisciplinary research that bridges chemical biology and material science. This convergence is leading to the development of innovative systems with applications in medicine, biotechnology, and beyond.

In chemical biology , urea derivatives are central to the design of bioactive molecules and chemical probes. chemscene.com The ability of the urea group to act as a hydrogen bond donor and acceptor makes it an excellent pharmacophore for interacting with biological targets such as enzymes and receptors. nih.gov This has led to the development of a wide range of urea-based drugs, including kinase inhibitors for cancer therapy. nih.gov For example, potent and selective inhibitors of Rho kinase (ROCK), a target for cardiovascular disease and glaucoma, have been developed based on a urea scaffold. nih.gov Moreover, urea derivatives are being investigated as inhibitors for enzymes like urease, which is implicated in infections by pathogens such as Helicobacter pylori. frontiersin.org

In the realm of material science , interdisciplinary research is leveraging the biological compatibility and functional versatility of urea-based systems for biomedical applications. For instance, urea-hydroxyapatite nanohybrids are being developed as slow-release nitrogen fertilizers, combining the nutrient source with a biocompatible nanoparticle carrier. acs.org In tissue engineering, the development of scaffolds that can support cell growth and tissue regeneration is a major goal. nih.gov Urea-containing supramolecular hydrogels are being explored for these applications due to their biocompatibility and tunable mechanical properties that can mimic the extracellular matrix. tue.nlnih.gov The incorporation of urea-based functional groups into polymers is also being used to create materials for biosensors, with applications in the detection of clinically relevant analytes like urea itself. nih.gov

The future of this interdisciplinary field will likely see the development of even more sophisticated systems, such as stimuli-responsive materials for targeted drug delivery that can release their payload in response to specific biological cues, and advanced biosensors with improved sensitivity and selectivity. researchgate.net The continued collaboration between chemists, biologists, and materials scientists will be crucial for unlocking the full potential of urea-based systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-yl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of 1-naphthyl isocyanate with m-toluidine in anhydrous solvents like dichloromethane or DMF under inert atmospheres. Catalyst-free approaches at 60–80°C for 12–24 hours yield moderate to high purity . For greener synthesis, deep eutectic solvents (e.g., choline chloride/urea mixtures) can improve reaction efficiency and reduce waste . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is advised.

Q. How should researchers validate the structural identity of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for precise structural determination . Complement with spectroscopic techniques:

- NMR : Compare aromatic proton signals (δ 7.0–8.5 ppm for naphthalene and m-tolyl groups) and urea NH peaks (δ 5.5–6.5 ppm) .

- FT-IR : Confirm urea C=O stretching at ~1650–1700 cm⁻¹ and N–H stretches at ~3300 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology :

- Kinase inhibition : Test against p38 MAPK or related kinases using ADP-Glo™ assays, referencing structural analogs like BIRB796 (IC₅₀ ~10 nM) .

- Cytotoxicity : Use MTT or resazurin-based assays (e.g., IC₅₀ values in cancer cell lines like HeLa or HepG2) .

Advanced Research Questions

Q. How can computational modeling predict binding modes and optimize activity?

- Methodology : Perform molecular docking (AutoDock4 or Schrödinger) to simulate interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between the urea moiety and kinase hinge regions (e.g., Met109 in p38α) . Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

- Methodology :

- SC-XRD : Refine structures using SHELXL to resolve torsional angles (e.g., naphthalene vs. m-tolyl planarity) .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify conformational flexibility .

- Solution-phase analysis : Use NOESY NMR to detect intramolecular interactions absent in crystal structures .

Q. How do substituent modifications impact solubility and bioactivity?

- Methodology :

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups on the m-tolyl ring. Assess solubility via shake-flask method (HPLC quantification) and logP calculations (ChemAxon) .

- Co-crystallization : Co-crystal structures with target proteins (e.g., p38 MAPK) reveal steric/electronic effects on binding .

Q. What toxicological endpoints should be prioritized in preclinical studies?

- Methodology : Follow OECD guidelines for acute toxicity (oral/dermal LD₅₀ in rodents) and subchronic exposure (28-day studies). Monitor hepatic/renal function (serum ALT, creatinine) and hematological parameters . Use metabolic stability assays (human liver microsomes) to predict clearance rates .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in biological activity?

- Methodology :

- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity.

- Polymorph screening : Conduct powder XRD to identify crystalline forms affecting solubility/bioavailability .

- Bioassay standardization : Include positive controls (e.g., BIRB796 for kinase assays) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.